Auramycin F

描述

属性

CAS 编号 |

83829-32-7 |

|---|---|

分子式 |

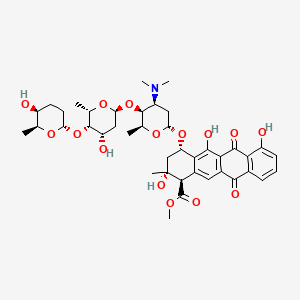

C41H53NO15 |

分子量 |

799.9 g/mol |

IUPAC 名称 |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C41H53NO15/c1-17-24(43)11-12-28(52-17)56-39-19(3)54-30(15-26(39)45)57-38-18(2)53-29(14-23(38)42(5)6)55-27-16-41(4,50)34(40(49)51-7)21-13-22-33(37(48)32(21)27)36(47)31-20(35(22)46)9-8-10-25(31)44/h8-10,13,17-19,23-24,26-30,34,38-39,43-45,48,50H,11-12,14-16H2,1-7H3/t17-,18-,19-,23-,24-,26-,27-,28-,29-,30-,34-,38+,39+,41+/m0/s1 |

InChI 键 |

WGLYNEPBFANBDP-LPXMBIOWSA-N |

SMILES |

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O |

手性 SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O |

规范 SMILES |

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O |

其他CAS编号 |

83829-32-7 |

同义词 |

auramycin F |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Similarities and Differences

Anthracyclines share a conserved anthracyclinone backbone but differ in side-chain modifications and sugar groups. For example:

- Auramycin F: Hypothesized to possess a hydroxylated anthracyclinone with a deoxyaminosugar (exact structure pending validation).

- Doxorubicin: Contains a daunosamine sugar and a hydroxylated side chain at C-13.

- Auramycin G : Features a methyl group at C-10 and a unique glycosylation pattern .

These structural variations influence solubility, DNA-binding affinity, and resistance profiles.

Mechanism of Action and Efficacy

All anthracyclines inhibit topoisomerase II and generate reactive oxygen species (ROS), but their secondary targets vary:

Auramycin G demonstrated superior anti-migration effects in gastric cancer models (Transwell assay: 70% reduction vs. control) compared to doxorubicin (50% reduction), likely due to its dual inhibition of angiogenesis and lymphangiogenesis . This compound’s efficacy in similar models remains uncharacterized but is theorized to align with these trends.

Pharmacokinetic Profiles

Anthracyclines exhibit variable ADME (absorption, distribution, metabolism, excretion) properties:

| Parameter | This compound (Predicted) | Auramycin G | Doxorubicin |

|---|---|---|---|

| Bioavailability | Low (oral) | Low (oral) | 5–10% (oral) |

| Half-life (t½) | ~24 hours | ~20 hours | 30–40 hours |

| Metabolism | Hepatic (CYP3A4) | Hepatic glucuronidation | CYP2D6, reductase-mediated |

| Excretion | Biliary | Renal (60%) | Renal (40%), biliary (50%) |

Auramycin G’s shorter half-life may necessitate more frequent dosing than doxorubicin, while this compound’s hepatic clearance could pose risks in patients with liver dysfunction .

常见问题

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Auramycin F from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like HPLC or TLC for purification. Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). For reproducibility, document solvent ratios, column specifications, and instrument parameters (e.g., NMR frequency, MS ionization mode) .

- Example Table :

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purification | Column type (C18), mobile phase (acetonitrile:water), flow rate (1 mL/min) |

| NMR | Structural analysis | Solvent (CDCl₃), frequency (400 MHz) |

| HR-MS | Molecular weight confirmation | Ionization mode (ESI), resolution (>30,000) |

Q. How can researchers validate the antibacterial mechanism of this compound in vitro?

- Methodological Answer : Use standardized assays like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Combine with fluorescence microscopy (SYTOX Green uptake for membrane disruption) and proteomic analysis (LC-MS/MS) to identify target pathways. Include positive controls (e.g., vancomycin) and account for solvent effects (DMSO cytotoxicity thresholds) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Non-linear regression models (e.g., log-logistic curves) in software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals. For significance testing, use ANOVA with post-hoc Tukey tests. Ensure sample sizes are justified via power analysis (α=0.05, power=0.8) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across cell lines be systematically resolved?

- Methodological Answer : Apply a contradiction analysis framework:

Identify variables : Cell line origin (e.g., HeLa vs. HEK293), culture conditions (serum concentration, passage number).

Assay normalization : Use ATP-based viability assays alongside flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis.

Meta-analysis : Pool data from multiple studies using random-effects models to assess heterogeneity (I² statistic) .

Q. What strategies ensure interoperability of this compound datasets across omics platforms (e.g., transcriptomics vs. metabolomics)?

- Methodological Answer : Adhere to FAIR principles:

- Findable : Deposit raw data in repositories (e.g., GEO, MetaboLights) with persistent identifiers (DOIs).

- Interoperable : Use standardized formats (mzML for MS, .CEL for microarrays) and ontologies (ChEBI for metabolites).

- Reusable : Provide metadata templates detailing experimental conditions (e.g., exposure time, dosage) .

Q. How should researchers design longitudinal studies to assess this compound resistance development in bacterial models?

- Methodological Answer :

- Experimental Design : Serial passaging of bacteria (e.g., S. aureus) in sub-MIC this compound over 30 generations. Include controls for spontaneous mutation rates.

- Data Collection : Whole-genome sequencing (Illumina NovaSeq) at intervals (every 5 generations) to track SNP accumulation.

- Analysis : Use tools like Breseq for mutation mapping and correlate with phenotypic resistance (MIC shifts) .

Q. What frameworks optimize target identification for this compound in complex biological systems?

- Methodological Answer : Integrate chemoproteomics (activity-based protein profiling) with CRISPR-Cas9 knockout screens. Validate hits via SPR (Surface Plasmon Resonance) for binding affinity (KD values). Use STRING-DB for pathway enrichment analysis to prioritize high-confidence targets .

Guidance for Methodological Rigor

- Avoiding Common Pitfalls :

- Ethical Data Reporting : Disclose conflicts of interest and raw data availability per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。